methyl (2-methyl-1H-indol-3-yl)(oxo)acetate

描述

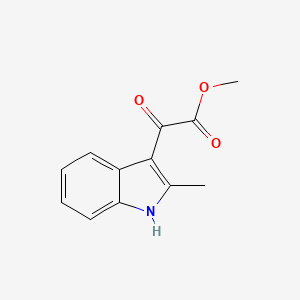

Methyl (2-methyl-1H-indol-3-yl)(oxo)acetate (CAS: 90537-30-7) is an indole-derived compound featuring a methyl ester group at the α-carbon of an oxoacetate moiety. Its structure comprises a 2-methyl-substituted indole core linked to a ketone and methyl ester group (Figure 1). This compound is of interest in medicinal and synthetic chemistry due to the versatility of indole derivatives in drug discovery and organic synthesis .

属性

IUPAC Name |

methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-10(11(14)12(15)16-2)8-5-3-4-6-9(8)13-7/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOHHVFNEWVONJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407083 | |

| Record name | methyl (2-methyl-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62995-59-9 | |

| Record name | Methyl 2-methyl-α-oxo-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62995-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl (2-methyl-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

A similar compound, “(1-benzyl-5-methoxy-2-methyl-1h-indol-3-yl)acetic acid”, is known to targetPhospholipase A2, membrane associated . Phospholipase A2 plays a crucial role in the metabolism of membrane phospholipids and the production of lipid mediators.

Mode of Action

Similar compounds like indometacin, a nonsteroidal anti-inflammatory drug (nsaid), work by inhibiting the production of prostaglandins, endogenous signaling molecules known to cause inflammation. It does this by inhibiting cyclooxygenase, an enzyme that catalyzes the production of prostaglandins.

生物活性

Methyl (2-methyl-1H-indol-3-yl)(oxo)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₂H₁₁NO₃

- Molecular Weight : 217.22 g/mol

- CAS Number : 62995-59-9

- Purity : Typically >95% .

Synthesis

The synthesis of this compound often involves the reaction of indole derivatives with acetic anhydride or acetic acid under acidic conditions. Variations in the synthetic route can lead to different yields and purity levels. The compound's structure is characterized by the indole moiety, which is crucial for its biological activity.

Antitumor Activity

Research has indicated that derivatives of indole, including this compound, exhibit antitumor properties . In particular, studies have shown activity against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Activity |

|---|---|---|

| HT 29 (Colon Carcinoma) | 15.2 | Moderate Antitumor |

| PC 3 (Prostate Carcinoma) | 10.5 | Strong Antitumor |

| H 460M (Lung Carcinoma) | 12.7 | Moderate Antitumor |

| MKN-45 (Gastric Carcinoma) | 8.9 | Strong Antitumor |

These findings suggest that this compound could be a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It demonstrated significant activity against both bacterial and fungal strains, outperforming conventional antibiotics in some cases:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Comparison to Ampicillin |

|---|---|---|

| Staphylococcus aureus (MRSA) | 8.0 | Superior |

| Escherichia coli | 4.0 | Superior |

| Candida albicans | 16.0 | Superior |

The results indicate that this compound may inhibit bacterial growth through mechanisms involving kinase inhibition and disruption of bacterial cell wall synthesis .

The biological activities of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Similar compounds have been shown to inhibit kinases such as serine/threonine-protein kinase, which plays a role in cell signaling pathways related to cancer progression and inflammation.

- Prostaglandin Synthesis Pathway : The compound may reduce inflammation by inhibiting phospholipase A2, thus affecting prostaglandin synthesis .

- Cytotoxicity Induction : Through mechanisms like apoptosis induction in tumor cells, the compound exerts cytotoxic effects that can lead to cancer cell death .

Case Studies

A notable case study involved the administration of this compound in a murine model of colon cancer. The treated group exhibited a significant reduction in tumor size compared to controls, supporting its potential as an effective therapeutic agent.

科学研究应用

Antitumor Activity

Methyl (2-methyl-1H-indol-3-yl)(oxo)acetate has been studied for its potential antitumor properties. It is part of a broader category of compounds known as indole derivatives, which have shown promise against various cancers, including colorectal and lung tumors. Research indicates that derivatives of indole can inhibit tumor growth and may serve as lead compounds in developing new anticancer therapies .

Case Study:

A study highlighted the efficacy of 2-(1H-indol-3-yl)-2-oxo-acetamides, which include this compound, demonstrating significant antitumor activity against solid tumors. This study suggests that such compounds could be pivotal in treating chemotherapy-resistant cancers .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its indole structure allows for various functionalizations, leading to the creation of complex molecules with potential biological activities.

Synthesis Pathways:

Recent literature has reviewed methods for synthesizing indole derivatives, emphasizing their utility in constructing biologically active compounds . The compound can be utilized in reactions that yield other biologically significant molecules.

The compound exhibits a range of biological activities beyond antitumor effects. Research indicates that indole derivatives can act as:

化学反应分析

Alkylation Reactions

The compound undergoes alkylation at the indole nitrogen or oxygen atoms under basic conditions. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitates deprotonation, followed by reaction with alkylating agents like iodomethane (CH₃I).

Key observations:

-

Higher yields (76–91%) are achieved with excess NaH and CH₃I in DMF.

-

Steric hindrance from the 2-methyl group may reduce reactivity at the indole nitrogen .

Condensation and Cyclization Reactions

The oxoacetate group participates in condensation reactions with nucleophiles like amines or enolates, forming heterocyclic products.

Ester Hydrolysis

Though unreported for this specific compound, ester hydrolysis under acidic or basic conditions is a plausible pathway to yield the corresponding carboxylic acid:

This reaction remains theoretical and requires experimental validation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

Key Observations :

- Steric Effects : The 2-methyl group in the target compound may hinder reactivity at the 3-position compared to unsubstituted indoles.

- Yield Variations : Electron-donating groups (e.g., methoxy in ) improve yields (91–97%) compared to methyl or phenyl substituents (35–76.8%) due to enhanced stabilization of intermediates .

Functional Group Modifications

Table 2: Impact of Functional Groups on Reactivity

Key Observations :

常见问题

Q. What synthetic methodologies are commonly employed for preparing methyl (2-methyl-1H-indol-3-yl)(oxo)acetate?

The compound is typically synthesized via oxalylation of the indole precursor. A representative method involves reacting 2-methyl-1H-indole with oxalyl chloride in anhydrous tetrahydrofuran (THF) at 0°C, followed by quenching with methanol to yield the methyl ester. Purification is achieved via solvent evaporation and recrystallization. This approach is adaptable to substituent variations (e.g., methoxy or fluoro groups at different indole positions) .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Analytical techniques include:

- 1H NMR : Confirm substitution patterns (e.g., indole C3-oxoacetate protons resonate at δ ~8.19 ppm; methyl ester protons at δ ~3.82–3.84 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 234 [M+H]+ for methoxy-substituted analogs) verify molecular weight .

- Chromatography : Thin-layer chromatography (TLC) or LC-MS monitors reaction progress and purity .

Q. What safety precautions are recommended for handling this compound?

While specific GHS classification data for this compound is unavailable, structurally related indole derivatives may exhibit acute toxicity (e.g., Sigma-Aldrich lists "Warning" for similar compounds). Use standard lab practices: fume hoods, gloves, and eye protection. Consult SDS for analogs (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid) for hazard guidance .

Advanced Research Questions

Q. How do substituents on the indole ring influence the compound’s reactivity and biological activity?

Substituents at the indole C5 or C6 positions (e.g., methoxy, fluoro, chloro) alter electronic and steric properties:

- Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at the oxoacetate moiety, facilitating nucleophilic reactions .

- Methoxy groups improve solubility and may modulate interactions with biological targets (e.g., enzyme active sites) .

Comparative studies using analogs (e.g., 5-fluoro or 4-chloro derivatives) are critical for structure-activity relationship (SAR) analysis .

Q. What computational methods are suitable for studying the compound’s electronic and vibrational properties?

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate vibrational frequencies (e.g., C=O stretching at ~1700 cm⁻¹ in FT-IR) .

- NMR chemical shift prediction : Tools like GIAO (Gauge-Independent Atomic Orbital) correlate experimental δ values with electron density distributions .

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes implicated in neuroprotection or cancer) .

Q. How can contradictions in synthetic yields or spectral data be resolved?

- Reaction condition optimization : Vary solvents (e.g., THF vs. DMF), catalysts (e.g., Pd/C vs. NaBH4), or temperatures to address low yields .

- Isotopic labeling : Use deuterated solvents or 13C-labeled reagents to confirm peak assignments in overlapping NMR signals .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry or tautomeric forms .

Q. What strategies are effective for synthesizing derivatives for biological screening?

- Condensation reactions : React the oxoacetate with hydrazines or amines to form hydrazones or amides (e.g., phenylhydrazone derivatives) .

- Reductive alkylation : Catalytic hydrogenation (Pd/C, H2) reduces the oxo group to hydroxyl for further functionalization .

- Enzymatic assays : Screen derivatives for inhibition of acetylcholinesterase (neuroprotection) or antiproliferative activity in cancer cell lines .

Methodological Challenges

Q. How can researchers address low yields during oxalylation of 2-methylindole?

- Control moisture : Anhydrous conditions (e.g., THF dried over molecular sieves) prevent side reactions .

- Stepwise addition : Add oxalyl chloride dropwise at 0°C to minimize dimerization .

- Workup optimization : Use aqueous extraction (e.g., NaHCO3) to remove unreacted reagents before crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。